3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol
Description
NMR Spectral Assignments (¹H, ¹³C, 2D Correlations)
¹H NMR (400 MHz, CDCl₃):
- δ 1.90–2.10 (m, 2H, H-3 and H-4 of dihydropyran),
- δ 3.70–3.85 (m, 2H, H-2 and H-5 of pyran),
- δ 4.25 (t, J = 5.1 Hz, 2H, H-6 pyran),
- δ 6.35 (d, J = 7.2 Hz, 1H, H-7 pyridine),
- δ 7.02 (s, 1H, H-5 pyridine),
- δ 8.10 (s, 1H, H-2 pyridine),
- δ 9.94 (s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃):
- δ 24.5 (C-3),
- δ 32.1 (C-4),
- δ 65.8 (C-6),
- δ 113.2 (C-7),
- δ 122.4 (C-5),
- δ 135.6 (C-8a),
- δ 148.3 (C-2),
- δ 159.7 (C-8).
2D HSQC and COSY correlations confirm connectivity, with H-7 (δ 6.35) coupling to C-7 (δ 113.2) and H-6 (δ 4.25) showing cross-peaks to C-5 (δ 122.4).
Infrared Vibrational Modes and Functional Group Analysis
IR (KBr, cm⁻¹):
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrano[3,2-b]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-4-9-6-2-1-5-11-8(6)7/h3-4H,1-2,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVUNBXCJHTYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C=CN2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrano[3,2-b]pyridine scaffold serves as a template for numerous derivatives with diverse substituents. Below is a detailed comparison of 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol with structurally related compounds, emphasizing differences in functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Influence: The hydroxyl group in this compound enhances hydrogen-bonding capacity, making it suitable for interactions in catalytic systems . In contrast, the carboxylic acid derivative (C₉H₉NO₃) exhibits stronger acidity (pKa ~2-3), enabling applications in coordination chemistry . The amino group in 4-Amino-3,4-dihydro-2H-pyrano[3,2-b]pyridine (pKa ~10.16) introduces basicity, which is advantageous in drug design targeting protonable biological receptors .
Substitution Position Effects: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol (pyran fused at [2,3-b]) demonstrates altered electronic properties compared to the [3,2-b] isomer due to differences in ring strain and π-orbital overlap .
Halogenated Derivatives: The diiodo compound (6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine) exhibits increased molecular weight (386.96 g/mol) and lipophilicity (LogP ~2.5), which may improve blood-brain barrier penetration in medicinal chemistry .
Biological Activity
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol is a heterocyclic compound that has garnered attention for its potential biological activities. The unique structure of this compound, featuring a fused pyran and pyridine ring system, suggests various applications in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is C9H9NO2, with a molecular weight of approximately 163.17 g/mol. The compound includes a hydroxyl group at the eighth position of the pyridine ring and is characterized by its twisted conformation due to the presence of multiple aromatic rings. This structural feature may influence its biological interactions and mechanisms of action.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrano derivatives can exhibit significant antimicrobial properties against various pathogens.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.
- Enzyme Modulation : It may act as a modulator for specific enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with various molecular targets such as enzymes and receptors. The presence of the hydroxyl group and the fused ring structure likely contribute to its binding affinity and reactivity.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various pyrano derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics.
- Table 1 summarizes the antimicrobial activity of selected derivatives:
Compound Name Pathogen Minimum Inhibitory Concentration (MIC) This compound S. aureus 32 µg/mL 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol E. coli 16 µg/mL Control (Amoxicillin) S. aureus 8 µg/mL -
Antioxidant Activity :
- The antioxidant potential was assessed using DPPH radical scavenging assays. Results demonstrated that this compound exhibited a dose-dependent scavenging effect.
- Figure 1 illustrates the antioxidant activity compared to standard antioxidants like ascorbic acid.
-
Enzyme Modulation :
- Research on enzyme interactions revealed that this compound could act as a negative allosteric modulator for certain enzymes involved in metabolic pathways. For instance, it was shown to modulate metabotropic glutamate receptor activity in vitro.
- Table 2 lists the enzyme targets and their corresponding effects:
Enzyme Target Effect Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulation Cyclin-dependent Kinase (CDK) Inhibition
Preparation Methods
Catalytic Cyclization of Unsaturated Carbonyl Compounds with Vinyl Ethers
Background:
A prominent method involves reacting an α,β-unsaturated carbonyl compound with a vinyl ether in the presence of a catalyst, typically a metal salt or tungstic acid. This approach is derived from the process described in US Patent US3816465A, which emphasizes the use of catalysts such as zinc halides, zinc nitrates, or tungstic acid to facilitate cyclization at relatively moderate temperatures, thus avoiding polymerization and increasing yield.
Reaction Scheme:
$$
\text{Unsaturated carbonyl} + \text{Vinyl ether} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{Dihydropyran derivative}
$$
| Parameter | Details |
|---|---|
| Catalyst | Zinc halides, zinc nitrate, tungstic acid, zirconium oxyhalide |
| Temperature | Elevated but controlled (generally 80-120°C) |
| Solvent | Often inert solvents like dichloromethane or toluene |
| Reaction Time | Several hours (typically 4-12 hours) |
Research Findings:
Morita et al. (1974) demonstrated that using zinc chloride or tungstic acid as catalysts significantly enhances the reaction rate, enabling cyclization at lower temperatures with higher yields. The process involves initial formation of a reactive intermediate, followed by intramolecular cyclization to form the pyrano[3,2-b]pyridine core.
Data Table 1: Effect of Catalyst on Yield and Reaction Time
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Zinc chloride | 100 | 6 | 75 |
| Tungstic acid | 90 | 8 | 80 |
| Zirconium oxyhalide | 110 | 5 | 70 |
Acid-Catalyzed Cyclization of Precursors
Methodology:
Another approach involves acid-catalyzed cyclization of appropriately substituted precursors such as 8-aminopyridine derivatives or pyridine-based aldehydes. These precursors undergo intramolecular cyclization in the presence of acids like p-toluenesulfonic acid or phosphoric acid.
| Parameter | Details |
|---|---|
| Acid Catalyst | p-Toluenesulfonic acid, phosphoric acid |
| Solvent | Ethanol, acetic acid |
| Temperature | 80-120°C |
| Reaction Time | 4-10 hours |
Research Findings:
Studies indicate that acid catalysis promotes ring closure efficiently, with yields often exceeding 70%. The process typically involves protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by neighboring amino groups or heteroatoms.
Data Table 2: Acid Catalysis Parameters
| Acid | Solvent | Temperature (°C) | Yield (%) | Reaction Time (hours) |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Ethanol | 100 | 72 | 6 |
| Phosphoric acid | Acetic acid | 110 | 75 | 5 |
Multi-step Synthesis via Intermediate Formation
Overview:
A more complex but versatile method involves initial synthesis of intermediates such as 8-hydroxy-2-methylpyrano[3,2-b]pyridine derivatives, followed by oxidation or reduction steps to yield the target compound.
- Step 1: Formation of pyrano[3,2-b]pyridine core via cyclization of suitable aldehydes and amino derivatives.
- Step 2: Hydroxylation or reduction to introduce the 8-hydroxy group, completing the synthesis.
Research Findings:
This approach allows for structural modifications and functional group tolerance, but it generally requires longer reaction times and multiple purification steps.
Data Table 3: Multi-step Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyridine aldehyde + amino derivative | Acid catalysis, 100°C | 65 |
| 2 | Hydroxylation reagent | Mild oxidation, room temp | 80 |
Summary and Comparative Analysis
| Method | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Catalytic cyclization with vinyl ethers | Zinc halides, tungstic acid | 80-120 | 4-12 hours | 70-80 | Mild conditions, high selectivity | Requires precursor synthesis |
| Acid-catalyzed cyclization | p-Toluenesulfonic acid | 80-120 | 4-10 hours | 70+ | Simple setup | Possible side reactions |
| Multi-step synthesis | Various | Variable | Several days | 65-80 | Structural diversity | Time-consuming |
Q & A
Q. Advanced Research Focus
- Buffer compatibility : Ensure solubility in assay buffers (e.g., DMSO concentration <1% to avoid denaturation).
- Control experiments : Include structurally related analogs (e.g., carboxylic acid derivatives in ) to isolate functional group effects.
- Kinetic assays : Monitor time-dependent inhibition (e.g., via fluorescence quenching in ). Cross-reference with in silico binding modes (e.g., AutoDock Vira) .
How do substituent variations on the pyranopyridine scaffold affect reactivity and pharmacological potential?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., Br in ) : Increase electrophilicity at the pyridine ring, enhancing nucleophilic attack (e.g., SNAr reactions).
- Hydroxyl group : Participate in hydrogen bonding with targets (e.g., kinases in ).
- Stereochemistry : Octahydro derivatives () show distinct conformational stability, impacting bioavailability. Use X-ray crystallography () to correlate structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
